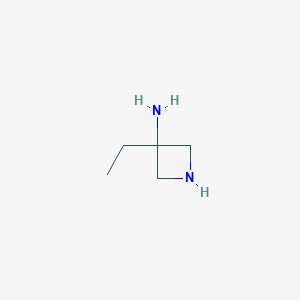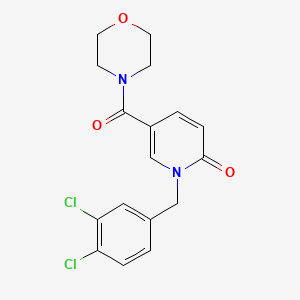
1-(3,4-二氯苄基)-5-(吗啉羰基)-2(1H)-吡啶酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C17H16Cl2N2O3 and its molecular weight is 367.23. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dichlorobenzyl)-5-(morpholinocarbonyl)-2(1H)-pyridinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
结构分析
- 相关化合物的 X 射线粉末衍射数据提供了对它们的晶体结构和纯度的见解,这对于了解它们的物理和化学性质至关重要 (Wang 等人,2015).
合成和生物医学应用
- 这些化合物作为生物活性化合物的合成中间体,在新药开发中发挥着至关重要的作用 (Linxiao Wang 等人,2016).
化学反应和性质
- 对相关吡啶酮衍生物的研究探索了它们与各种化学试剂的反应,为有机化学中新合成途径的发展做出了贡献 (Yamagata 等人,1992).
潜在杀虫剂特性
- 一些吡啶衍生物表现出杀虫活性,表明在农业和害虫防治中可能应用 (Bakhite 等人,2014).
探索性合成
- 对吡啶和稠合吡啶衍生物新合成方法的研究扩展了对杂环化学的理解,为不同的科学领域做出了贡献 (Al-Issa,2012).
神经科学和治疗学
- 吡啶酮衍生物正在研究其在阿尔茨海默病等神经退行性疾病中的潜在治疗应用,突出了这些化合物在医学研究中的重要性 (Scott 等人,2011).
材料科学和光物理学
- 对吡啶化合物光物理性质的研究,包括它们在溶液和固态中的发射性质,对于新材料和技术的发展至关重要 (Hagimori 等人,2019).
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-5-(morpholine-4-carbonyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3/c18-14-3-1-12(9-15(14)19)10-21-11-13(2-4-16(21)22)17(23)20-5-7-24-8-6-20/h1-4,9,11H,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMPVWPZQYUBPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C(=O)C=C2)CC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
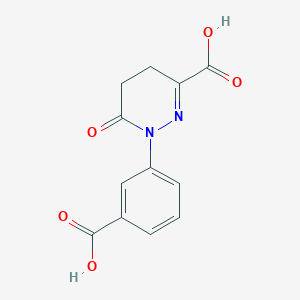
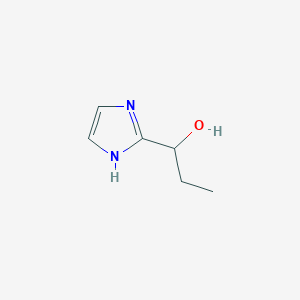
![N-{2-[4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3002752.png)
![(Z)-N-(2-(((1-(3-fluorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)ethyl)acetamide](/img/structure/B3002755.png)
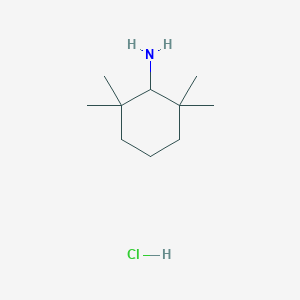
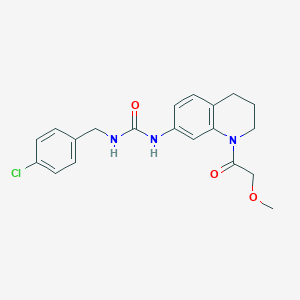
![4-(4-fluorophenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B3002758.png)
![5-(azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine sesquioxalate](/img/structure/B3002759.png)
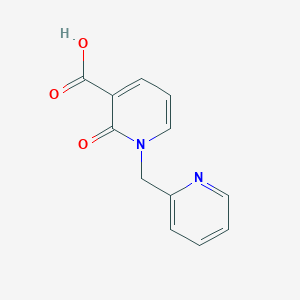
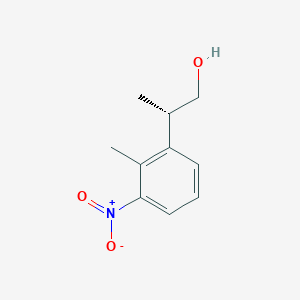
![2-(difluoromethylsulfanyl)-5-(3,4-dimethoxyphenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one;N,N-dimethylacetamide](/img/structure/B3002766.png)
![6-[5-[2-(Benzotriazol-1-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B3002767.png)
![7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3002768.png)
